Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine
Description
Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine (CAS: 167496-29-9) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-trifluoromethylphenyl substituent. Its molecular formula is C₁₅H₁₈F₃NO₄, with a molar mass of 333.3 g/mol . The Boc group protects the amino functionality during peptide synthesis, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and biochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C21H22F3NO4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
UJPCKHIRJRMDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.
Coupling Reaction: The protected amino acid is then coupled with the trifluoromethylated benzene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the phenylalanine backbone.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Peptides:
Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine serves as a crucial building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while maintaining the stability of the amino group. This compound is instrumental in synthesizing modified peptides with enhanced biological properties, making it valuable for drug development .
2. Organic Synthesis:
The compound is utilized in the synthesis of complex organic molecules due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This property is particularly advantageous in creating compounds with improved pharmacokinetic profiles .
Biological Research
1. Enzyme-Substrate Interactions:
In biological studies, this compound is employed to investigate enzyme-substrate interactions. Its incorporation into proteins allows researchers to study the effects of fluorinated amino acids on enzyme activity and stability, providing insights into enzyme mechanisms and protein engineering .
2. Protein Conformation Studies:
Fluorinated amino acids, including this compound, are used as tags to study protein conformation and dynamics through techniques like diffusion ordered spectroscopy (DOSY). These studies help elucidate the structural changes proteins undergo in different environments, which is critical for understanding their biological functions .
Pharmaceutical Development
1. Drug Design:
The unique properties of this compound make it a valuable candidate for drug design. Its fluorinated structure allows for the exploration of new drug candidates with enhanced bioavailability and metabolic stability. Researchers are investigating its potential as a precursor for pharmaceuticals targeting various diseases, including cancer and viral infections .
2. Case Studies in Drug Development:
Recent studies have highlighted the use of this compound in developing antiviral agents targeting HIV-1 capsid proteins. Modifications involving this compound have led to compounds with improved efficacy and reduced toxicity, showcasing its potential in therapeutic applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Peptide Synthesis | Used as a building block for modified peptides with enhanced properties for drug development. |
| Organic Synthesis | Enhances lipophilicity and metabolic stability in complex organic molecules. |
| Enzyme Studies | Investigates enzyme-substrate interactions; aids in protein engineering research. |
| Protein Conformation | Fluorinated tags help study dynamic structural changes in proteins using DOSY techniques. |
| Drug Design | Explored as a precursor for pharmaceuticals; improves bioavailability and metabolic stability. |
| Antiviral Research | Modifications lead to compounds with enhanced efficacy against HIV-1 capsid proteins. |
Mechanism of Action
The mechanism of action of Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
The following analysis compares Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine with structurally related phenylalanine derivatives, focusing on physicochemical properties, synthesis, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features
| Compound | Substituent(s) | Protecting Group | Molecular Weight (g/mol) |
|---|---|---|---|
| Boc-4-(4-TFM)-DL-phenylalanine | CF₃ at para position | Boc | 333.3 |
| 4-TFM-DL-phenylalanine | CF₃ at para position | None | ~263.2 |
| 4-Bromo-DL-phenylalanine | Br at para position | None | 275.1 |
| 4-Borono-DL-phenylalanine | B(OH)₂ at para position | None | 223.0 |
| Boc-4-amino-L-phenylalanine | NH₂ at para position | Boc | 280.3 |
Key Observations :
- The Boc group increases molecular weight by ~70 g/mol compared to unprotected analogs (e.g., 4-TFM-DL-phenylalanine) and reduces water solubility due to hydrophobicity.
- Trifluoromethyl (CF₃) vs. Bromo (Br) : The CF₃ group is smaller and more electronegative than Br, enhancing electronic effects in reactions and improving metabolic stability in drug candidates .
- Borono (B(OH)₂) groups enable participation in Suzuki-Miyaura cross-coupling reactions, unlike CF₃ or Br substituents .
Physicochemical Properties
Table 2: Solubility and Stability
| Compound | Solubility in Water | Stability in Acidic Conditions | LogP (Predicted) |
|---|---|---|---|
| Boc-4-(4-TFM)-DL-phenylalanine | Low (hydrophobic Boc) | Boc deprotection at pH < 3 | ~2.5 |
| 4-TFM-DL-phenylalanine | Moderate (~10 g/L)* | Stable | ~1.8 |
| DL-Phenylalanine (unsubstituted) | High (29.6 g/L at 25°C) | Stable | ~-1.4 |
| 4-Bromo-DL-phenylalanine | Low | Stable | ~2.1 |
Key Observations :
- The Boc group significantly reduces water solubility compared to unprotected analogs.
- CF₃ and Br substituents increase lipophilicity (higher LogP), favoring membrane permeability in drug design.
Research Findings
- Enzyme Binding: Boc-protected phenylalanine analogs (e.g., Boc-4-amino-L-phenylalanine) exhibit high specificity in binding studies, suggesting the Boc group preserves amino functionality while substituents modulate target interactions .
- Metabolic Stability : CF₃-substituted compounds show prolonged half-lives in vivo compared to halogenated analogs, attributed to the strong C-F bond resistance to enzymatic degradation .
- Synthetic Utility : Boc-4-(4-TFM)-DL-phenylalanine’s compatibility with solid-phase peptide synthesis (SPPS) enables efficient production of trifluoromethylated peptides for structure-activity relationship (SAR) studies .
Biological Activity
Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine (Boc-4-CF3-DL-Phe) is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and drug design due to its unique structural features. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the para position of the phenyl ring. Its chemical formula is C₁₅H₁₈F₃NO₄, with a molecular weight of 333.31 g/mol. The incorporation of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable tool in various biological applications.
The biological activity of Boc-4-CF3-DL-Phe primarily arises from its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets. Although Boc-4-CF3-DL-Phe itself may not exhibit a specific biological mechanism of action, its incorporation into peptide sequences can significantly alter the properties of those peptides, leading to enhanced stability against enzymatic degradation and modified binding affinities to target proteins.
Applications in Drug Design
Boc-4-CF3-DL-Phe is particularly useful in the synthesis of peptidomimetics , which are designed to mimic natural peptides while offering improved stability and bioactivity. The presence of the Boc protecting group allows for easy incorporation into peptide chains without premature reactions, facilitating the development of novel therapeutic agents. The compound has been studied for its potential as an enzyme inhibitor and modulator, influencing various biochemical pathways crucial for therapeutic interventions.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity and applications of Boc-4-CF3-DL-Phe:
- Enhanced Binding Affinity : Research indicates that compounds containing trifluoromethyl groups often exhibit increased binding affinity to biological targets. This characteristic is particularly beneficial in drug design, where optimizing interactions with target proteins is essential for developing effective therapeutics.
- Stability Against Degradation : The trifluoromethyl substitution enhances metabolic stability, allowing for prolonged activity of peptide-based drugs that incorporate Boc-4-CF3-DL-Phe.
- Diverse Biological Applications : Beyond drug design, Boc-4-CF3-DL-Phe has been utilized in various scientific research contexts, including studying protein structure and function due to its influence on protein folding and stability .
Comparative Analysis
To better understand the significance of Boc-4-CF3-DL-Phe within its class of compounds, a comparison with structurally similar compounds can be made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Boc-4-(trifluoromethyl)-L-β-homophenylalanine | Similar backbone with variations in side chains | Different enantiomeric form may exhibit distinct activities |
| Boc-4-(trifluoromethyl)-beta-phenylalanine | Contains a β-positioned phenyl group | Unique β-amino acid structure |
| 4-(Trifluoromethyl)-L-phenylalanine | L-enantiomer without the Boc protecting group | May show different pharmacokinetic properties compared to D-form |
| 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | Propanoic acid backbone instead of phenylalanine | Altered physicochemical properties due to structure |
Case Studies
Several case studies have demonstrated the utility of Boc-4-CF3-DL-Phe in biological research:
- Peptide Stability Studies : In vitro studies have shown that peptides incorporating Boc-4-CF3-DL-Phe exhibit significantly enhanced resistance to proteolytic degradation compared to their natural counterparts. This stability is crucial for developing long-lasting therapeutic agents.
- Enzyme Inhibition Assays : Investigations into enzyme inhibition revealed that Boc-4-CF3-DL-Phe could effectively modulate enzyme activity in various biochemical pathways, indicating its potential as a lead compound for designing enzyme inhibitors.
Q & A
Q. What are the established synthetic routes for Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine, and what are the critical parameters affecting yield?
Methodological Answer: The synthesis of Boc-protected phenylalanine derivatives typically involves:
- Protection of the amino group : Use of di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to introduce the Boc group .
- Functionalization of the phenyl ring : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-trifluoromethylphenyl group. Reaction temperature and catalyst selection (e.g., palladium catalysts) significantly impact yield .
- Racemic resolution : For DL-phenylalanine derivatives, resolution via chiral chromatography or enzymatic methods may be required post-synthesis .
- Critical parameters : Solvent polarity (e.g., MeOH or DMF), reaction time (e.g., 24 hours for esterification), and purification methods (recrystallization from EtOAc/EtOH) are crucial for optimizing yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300 MHz, DMSO-d6) to confirm the Boc group (δ ~1.3 ppm for tert-butyl) and trifluoromethylphenyl substituents (δ ~7.5–7.8 ppm for aromatic protons) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~1250 cm⁻¹ (C-F stretch of CF₃) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C₂₀H₂₁F₃N₂O₄ requires exact mass 410.15 g/mol).
- Elemental Analysis : CHN analysis to confirm purity (>97% by HPLC) .
- Chiral HPLC : For enantiomeric excess determination using columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .
Advanced Research Questions
Q. How can researchers design comparative studies to investigate the electronic effects of the trifluoromethyl group on molecular interactions in peptide-based systems?
Methodological Answer:
- Analog synthesis : Prepare derivatives with varying substituents (e.g., -CH₃, -NO₂, -CN) at the 4-position of the phenyl ring using similar synthetic routes .
- Computational modeling : Density Functional Theory (DFT) calculations to compare electron-withdrawing effects (CF₃ vs. other groups) on charge distribution and binding affinity.
- Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants with target receptors (e.g., enzyme active sites) .
Q. What analytical strategies are recommended for resolving contradictory results in metabolic stability studies of Boc-protected phenylalanine derivatives?
Methodological Answer:
- Enzyme specificity assays : Use purified enzymes (e.g., D-amino acid oxidase for D-enantiomers, L-specific aminotransferases) to clarify metabolic pathways .
- Isotopic labeling : Incorporate deuterium (e.g., DL-phenylalanine-d5 hydrochloride) to track metabolic products via LC-MS .
- Cell-free systems : Isolate fungal or mammalian enzymes (e.g., Aspergillus niger extracts) to replicate degradation pathways observed in vivo .
Q. What methodologies exist for enantioseparation of racemic Boc-protected amino acids, and how do their efficiencies compare?
Methodological Answer:
- Chiral stationary phases (CSPs) : Use silica-based CSPs functionalized with cyclodextrins or amylose derivatives (e.g., Chiralpak AD-H). Efficiency depends on mobile phase composition (e.g., 90:10 hexane:ethanol) and flow rate .
- Kinetic resolution : Enzymatic methods (e.g., lipases or esterases) to selectively hydrolyze one enantiomer. Yields >90% enantiomeric excess (ee) achievable .
- Magnetic nanocomposites : Phosphoramide-decorated Fe₃O₄ nanoparticles for batch adsorption, achieving >85% separation efficiency for DL-phenylalanine analogs .
Q. How should researchers approach structure-activity relationship (SAR) studies when modifying substituents on the phenyl ring of Boc-protected phenylalanine derivatives?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with halogen (-F, -Cl), electron-donating (-OCH₃), or bulky groups (e.g., -Ph) at the 4-position .
- Biological testing : Assay for neuroactivity (e.g., dopamine precursor activity), metabolic stability (e.g., liver microsome assays), and receptor binding (e.g., radioligand displacement) .
- Data correlation : Use QSAR models to link substituent Hammett constants (σ) or LogP values to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
